(R)-3-Amino-5,5-dimethylhexanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3R)-3-amino-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
ZBCPPTZVOXHDMT-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)N |
Origin of Product |
United States |
Significance of Non Proteinogenic Amino Acids in Chemical Biology and Organic Synthesis
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in organisms. nih.gov Their structural diversity is vast, with hundreds found in nature as secondary metabolites in organisms like fungi and bacteria, and thousands more synthesized in the laboratory. nih.govnih.gov This diversity makes them powerful tools in chemical biology and organic synthesis.
In chemical biology, the incorporation of NPAAs into peptides is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.gov Peptides composed solely of natural amino acids are often susceptible to degradation by proteases, limiting their therapeutic potential. nih.govnih.gov Introducing NPAAs can confer resistance to enzymatic hydrolysis, leading to improved stability and bioavailability. nih.govnih.gov Furthermore, the unique side chains and backbone structures of NPAAs can be used to constrain peptide conformations, which is crucial for optimizing binding affinity and selectivity to biological targets. rsc.org
In organic synthesis, NPAAs serve as versatile chiral building blocks. wikipedia.org Their defined stereochemistry and multiple functional groups make them valuable starting materials for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. wikipedia.orgrsc.org The development of novel synthetic methods, including photocatalysis and C-H functionalization, has further expanded the ability of chemists to create a wide array of NPAAs with tailored properties for specific applications. researchgate.net
Historical Context of α and β Amino Acids in Drug Discovery and Material Science Scaffolds
The history of amino acid research is deeply intertwined with the advancement of chemistry and biology. The discovery of the first amino acids dates back to the 19th century, and since then, their central role as the building blocks of proteins has been established. uni.lu
α-Amino Acids: The 22 proteinogenic α-amino acids are fundamental to life and have historically been a major focus of drug discovery. nih.govrxlist.com Beyond their role in proteins, they and their derivatives act as neurotransmitters and are precursors to essential biomolecules. nih.gov In medicinal chemistry, α-amino acids have been used as scaffolds to design drugs that target enzymes and receptors. For example, modifications to the basic α-amino acid structure have led to the development of enzyme inhibitors and other therapeutics. sigmaaldrich.com The field of peptide-based drug discovery, which relies on sequences of α-amino acids, continues to be an active area of research, aiming to create highly selective and potent therapeutic agents. nih.gov
β-Amino Acids: In recent decades, β-amino acids, where the amino group is attached to the third carbon atom (the β-carbon), have emerged as particularly valuable in drug discovery and material science. nih.gov Unlike their α-counterparts, peptides constructed from β-amino acids (β-peptides) often adopt stable, predictable secondary structures, such as helices and turns. nih.govrsc.org This structural stability, combined with their resistance to proteolysis, makes them excellent candidates for developing peptidomimetics with enhanced pharmacological properties, including antimicrobial and receptor-antagonist activities. nih.govnih.gov In material science, the self-assembly properties of β-peptides are being explored to create novel nanomaterials and hydrogel scaffolds for tissue engineering. wikipedia.orgchemicalbook.com The rigid and well-defined conformations of cyclic β-amino acids, in particular, make them powerful inducers of specific folds in peptides. wikipedia.org
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Elucidation of Stereochemistry and Enantiomeric Purity
Confirming the absolute configuration and determining the enantiomeric excess (% ee) are fundamental steps in the characterization of chiral molecules like (R)-3-Amino-5,5-dimethylhexanoic acid.
Chiral chromatography is the gold standard for separating enantiomers and quantifying enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are employed in HPLC to resolve enantiomeric pairs. For amino acids and their analogues, macrocyclic glycopeptide antibiotics, such as teicoplanin, are effective CSPs. mst.edusigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. By analyzing this compound on a teicoplanin-based column, its retention time can be compared to that of its (S)-enantiomer, allowing for accurate determination of the enantiomeric excess. mst.edu
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile amino acids must first be converted into volatile derivatives. wiley.com A common method involves derivatization with reagents like alkyl chloroformates or perfluorinated anhydrides and alcohols to form N-acyl alkyl esters. nih.govresearchgate.net These derivatives can then be separated on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.govresearchgate.netresearchgate.net The mass spectrometer serves as a detector, providing both quantification and structural information based on the fragmentation of the derivatives. This dual detection system offers high sensitivity and reliability for determining enantiomeric ratios. nih.gov
Table 1: Overview of Chiral Chromatography Techniques
| Technique | Stationary Phase Example | Derivatization | Principle |
|---|---|---|---|
| Chiral HPLC | Teicoplanin-based CSP | Not typically required | Differential formation of diastereomeric complexes with the CSP. mst.edusigmaaldrich.com |
| Chiral GC-MS | Chirasil-L-Val | Required (e.g., esterification and acylation) | Separation of volatile, chiral derivatives on a chiral column. nih.govresearchgate.net |
These chiroptical techniques probe the interaction of the chiral molecule with polarized light.
Optical Rotation: A polarimeter is used to measure the rotation of plane-polarized light by a chiral compound in solution. rsc.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a specific optical rotation value confirms its bulk enantiomeric identity. The sign of the rotation (positive, dextrorotatory, or negative, levorotatory) is an empirical value used for routine identification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides information about the stereochemical features of a molecule. researchgate.net Gas-phase CD studies on amino acids have shown that each enantiomer produces a unique spectrum, which is a mirror image of its counterpart. researchgate.net The CD spectrum of this compound would provide a distinct spectroscopic fingerprint of its absolute configuration.
Structural Analysis through NMR and Mass Spectrometry
Nuclear Magnetic Resonance and Mass Spectrometry are powerful, complementary techniques for elucidating the precise molecular structure.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. mdpi.com Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, the complete chemical structure can be assigned. mdpi.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals corresponding to the tert-butyl group, the methylene (B1212753) protons, and the chiral methine proton are expected.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COOH) | - | ~175 |
| C2 (-CH₂) | ~2.3 - 2.5 (m) | ~40 |
| C3 (-CH(NH₂)-) | ~3.2 - 3.5 (m) | ~48 |
| C4 (-CH₂) | ~1.5 - 1.7 (m) | ~45 |
| C5 (-C(CH₃)₃) | - | ~31 |
| C6 (-CH₃) | ~0.9 (s, 9H) | ~30 |
Note: Predicted values are based on general principles of NMR spectroscopy for similar structures. Actual values may vary based on solvent and other experimental conditions. (s: singlet, m: multiplet)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₇NO₂, the calculated exact mass is 159.12593 Da. nih.gov An HRMS measurement confirming this value provides strong evidence for the correct molecular formula. rsc.org
Fragmentation Analysis (MS/MS): In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of smaller ions. This fragmentation pattern serves as a structural fingerprint. Common fragmentation pathways for this compound would include the loss of water (H₂O), the carboxylic acid group (-COOH), and cleavage of the carbon backbone.
Table 3: Predicted HRMS Fragmentation for [M+H]⁺ Ion of this compound
| Ion | Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₈NO₂⁺ | 160.1332 | Protonated molecular ion |
| [M+H-H₂O]⁺ | C₈H₁₆N⁺ | 142.1277 | Loss of water |
| [M+H-HCOOH]⁺ | C₇H₁₆N⁺ | 114.1277 | Loss of formic acid |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. Crucially, it allows for the unambiguous determination of the absolute stereochemistry (the R configuration) at the chiral center. The analysis would also reveal the crystal packing and intermolecular interactions, such as the hydrogen bonding network involving the carboxylic acid and amino groups, which dictate the solid-state architecture.
Computational and Theoretical Studies of R 3 Amino 5,5 Dimethylhexanoic Acid
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of (R)-3-amino-5,5-dimethylhexanoic acid are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and to map the energy landscape that governs the transitions between these conformations.
Molecular mechanics (MM) methods would be the first line of inquiry for exploring the vast conformational space of this compound. These methods employ classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. Force fields, which are sets of parameters that define the energy terms for bond stretching, angle bending, torsional angles, and non-bonded interactions, are central to MM calculations.
A systematic conformational search using MM could reveal a set of low-energy structures. Following this, molecular dynamics (MD) simulations could be performed. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its behavior. This would allow for the exploration of the conformational landscape and the identification of the most populated conformational states under specific conditions of temperature and solvent.
While specific data for this compound is not available, a hypothetical study would likely reveal several low-energy conformers distinguished by the relative orientations of the carboxylic acid, amino, and tert-butyl groups.
To obtain more accurate energies and geometries for the low-energy conformers identified through molecular mechanics, quantum chemical calculations would be employed. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide a more rigorous description of the electronic structure of the molecule.
These calculations would be used to optimize the geometry of each conformer and to calculate their relative energies, thus providing a more precise energy landscape. The choice of basis set and the level of theory would be crucial for obtaining reliable results. For a molecule of this size, a basis set such as 6-31G* or larger would typically be used in conjunction with a functional like B3LYP for DFT calculations.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its interactions with biological targets.
The synthesis of chiral molecules like this compound often involves stereoselective steps. Computational methods can be used to model these reactions and to understand the origins of the observed stereoselectivity. By locating the transition state structures for the formation of the (R) and (S) enantiomers, the activation energies can be calculated. A lower activation energy for the pathway leading to the (R)-enantiomer would provide a theoretical basis for the experimental observations.
For instance, if the synthesis involves an asymmetric hydrogenation or an enzymatic resolution, quantum chemical calculations could be used to model the interaction of the substrate with the chiral catalyst or the enzyme's active site, revealing the key interactions that favor the formation of the desired product.
To gain a deeper understanding of a reaction mechanism, the entire reaction pathway can be mapped by calculating the energy of the system as a function of the reaction coordinate. The reaction coordinate is a geometric parameter that changes continuously along the reaction pathway, connecting the reactants, transition state, and products.
This mapping, often achieved through methods like the Intrinsic Reaction Coordinate (IRC) following a transition state optimization, provides a detailed picture of the energy profile of the reaction. It can reveal the presence of intermediates and secondary transition states, offering a comprehensive view of the reaction mechanism.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computed structures and to aid in the interpretation of experimental spectra.
Quantum chemical calculations can be used to predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predicted values, when compared to experimental NMR data, can help in the assignment of signals and in confirming the stereochemistry of the molecule.
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be computed. The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule.
Circular Dichroism (CD) Spectra: For a chiral molecule like this compound, the prediction of its CD spectrum would be particularly valuable for confirming its absolute configuration.
Below is a hypothetical table of predicted spectroscopic data that could be generated through such computational studies.
| Spectroscopic Property | Predicted Value (Hypothetical) | Methodology |
| ¹H NMR Chemical Shift (Hα) | 3.1 ppm | DFT (B3LYP/6-31G) |
| ¹³C NMR Chemical Shift (Cα) | 45.2 ppm | DFT (B3LYP/6-31G) |
| IR Frequency (C=O stretch) | 1725 cm⁻¹ | DFT (B3LYP/6-31G) |
| IR Frequency (N-H bend) | 1620 cm⁻¹ | DFT (B3LYP/6-31G) |
Computational NMR and IR Predictions
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for assigning experimental signals and for understanding the conformational landscape of a molecule. While specific computational studies on this compound are not readily found in the surveyed literature, the methodologies applied to similar chiral amino acids provide a clear framework for how such an analysis would be conducted.
For instance, studies on various amino acids have shown that DFT calculations can accurately predict vibrational frequencies and NMR chemical shifts. nih.gov The process typically begins with a conformational search to identify the most stable geometries of the molecule in the gas phase or in a simulated solvent environment. For each stable conformer, the vibrational frequencies and intensities are calculated to generate a theoretical IR spectrum. Similarly, NMR shielding constants are calculated and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Vibrational circular dichroism (VCD), an extension of IR spectroscopy to chiral molecules, is particularly sensitive to the three-dimensional structure. wikipedia.orgnih.gov DFT calculations have proven to be a reliable method for simulating VCD spectra, which can then be compared with experimental data to determine the absolute configuration of a chiral molecule. wikipedia.orgnih.gov The analysis of the calculated IR and VCD spectra reveals that different functional groups within the molecule contribute distinctly to the spectral features. nih.gov For amino acids, molecular torsions are characteristic in the low-frequency region, while bending of bond angles and out-of-plane wagging of atoms dominate the intermediate frequency range. nih.gov The high-frequency region is typically characterized by specific modes like NH2 scissoring and CO bond stretching. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation of the vibrational frequencies for a stable conformer of this compound. The assignments are based on general knowledge of vibrational modes in similar molecules.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity |
| ~3400 | O-H stretch (Carboxylic Acid) | Medium |
| ~3300 | N-H stretch (Amine) | Medium |
| ~2960 | C-H stretch (tert-Butyl) | Strong |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong |
| ~1600 | N-H bend (Amine) | Medium |
| ~1470 | C-H bend (CH₂) | Medium |
| ~1370 | C-H bend (tert-Butyl) | Strong |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong |
| ~1100 | C-N stretch | Medium |
This table is illustrative and not based on published experimental or computational data for this compound.
Electronic Structure Calculations for UV-Vis and CD Data Interpretation
Electronic structure calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are the primary theoretical tools for interpreting Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra. mdpi.comresearchgate.net These spectra arise from electronic transitions between molecular orbitals. TD-DFT calculations can predict the energies of these transitions (which correspond to absorption wavelengths) and their corresponding strengths. For chiral molecules, TD-DFT also calculates the rotational strength of each transition, which determines the sign and intensity of the CD signal. mdpi.comresearchgate.net
The process involves first optimizing the ground-state geometry of the molecule. Then, TD-DFT is used to calculate the vertical excitation energies and rotational strengths for a number of the lowest electronic transitions. researchgate.net To obtain a theoretical spectrum that can be compared with experimental results, the calculated transitions are often broadened using a Gaussian or Lorentzian function. researchgate.net
For amino acids, the chromophores are typically the carboxylic acid and amino groups. Research on amino acids like valine and isovaline (B112821) has demonstrated that TD-DFT calculations can produce theoretical CD spectra that, after a Boltzmann-weighted averaging over the most stable conformers, can be compared with experimental data to understand the chiroptical properties. mdpi.comresearchgate.net The interaction of chiral molecules with circularly polarized light can be predicted, which is fundamental to understanding phenomena like the origin of homochirality in biological systems. mdpi.com
A hypothetical data table representing the output of a TD-DFT calculation for this compound is presented below. This illustrates the key parameters obtained from such a study.
| Excitation Wavelength (nm) | Oscillator Strength (f) | Rotational Strength (R, 10⁻⁴⁰ cgs) | Major Orbital Contribution |
| ~210 | 0.05 | +5.2 | n -> π* (C=O) |
| ~190 | 0.20 | -8.7 | σ -> σ |
| ~175 | 0.15 | +3.1 | n -> σ (N) |
This table is illustrative and not based on published experimental or computational data for this compound.
The sign and magnitude of the rotational strength are directly related to the stereochemistry of the molecule. By comparing the predicted CD spectrum with the experimental one, the absolute configuration of a newly synthesized chiral molecule can be confidently assigned.
Future Directions and Emerging Research Opportunities
Development of Novel Stereoselective Methodologies
The efficient and enantiomerically pure synthesis of β-amino acids like (R)-3-Amino-5,5-dimethylhexanoic acid is a continuing area of focus in organic chemistry, driven by their importance as building blocks for pharmaceuticals and peptidomimetics. hilarispublisher.comrsc.org The significant steric bulk of the neopentyl group in this compound presents a considerable challenge to many synthetic methods, demanding the development of highly specialized and robust stereoselective strategies.
Future research is likely to concentrate on several key areas:
Asymmetric Hydrogenation: A primary route involves the asymmetric hydrogenation of β-enamino ester precursors. The development of novel chiral catalysts, particularly those based on rhodium or ruthenium with sophisticated phosphine (B1218219) ligands, will be crucial to overcoming the steric hindrance and achieving high enantioselectivity. hilarispublisher.com
Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful method for constructing β-amino acids. Research into chiral phase-transfer catalysts or organocatalysts that can effectively shield one face of the electrophile will be essential for controlling the stereochemistry in the synthesis of this bulky compound.
Memory of Chirality and Dynamic Kinetic Resolution: Methods that exploit a transient chiral center or a dynamic kinetic resolution (DKR) process offer elegant solutions. A DKR approach could involve the racemization of one stereocenter while another is selectively transformed, a process that has been successfully applied to other complex amino acids. nih.gov
C-H Functionalization: Emerging techniques in palladium-catalyzed C(sp³)–H activation could provide a novel and efficient pathway. A strategy could involve the directed functionalization of a simpler, readily available precursor, offering a step-economic route to the desired structure. rsc.org
| Methodology | Key Reagent/Catalyst Type | Plausible Precursor | Expected Advantages | Potential Challenges |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes (e.g., with DuPhos or BINAP ligands) | (E/Z)-3-Amino-5,5-dimethylhex-2-enoate | High atom economy; potentially high enantiomeric excess (e.e.). | Steric hindrance from the neopentyl group may slow reaction rates and lower selectivity. |
| Diastereoselective Conjugate Addition | Chiral Auxiliary (e.g., Evans oxazolidinone) | 5,5-Dimethylhex-2-enoic acid | Well-established reliability; predictable stereochemical outcome. | Requires additional steps for auxiliary attachment and removal. |
| Organocatalytic Conjugate Addition | Chiral Aminocatalyst or Phase-Transfer Catalyst | tert-Butyl 5,5-dimethylhex-2-enoate + Nitrogen Source | Metal-free conditions; operational simplicity. | Catalyst loading and efficiency may be impacted by substrate bulk. |
| Biocatalytic Reductive Amination | (R)-selective ω-Transaminase (ω-TA) | Methyl 3-oxo-5,5-dimethylhexanoate | Exceptional enantioselectivity (>99% e.e.); mild, aqueous conditions. | Enzyme may have low tolerance for the bulky ketoacid substrate, requiring protein engineering. |
Exploration of New Applications as a Chiral Auxiliary or Ligand
The structural rigidity and significant steric bulk of this compound make it an outstanding candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. tcichemicals.com When incorporated into a ligand scaffold, its neopentyl group can create a well-defined chiral pocket around a metal center, effectively dictating the trajectory of incoming substrates and thus controlling the stereochemical outcome of a reaction.
Future research opportunities in this domain include:
Ligand Design for C-H Activation: Building on findings that amino acids with bulky side chains are effective ligands for asymmetric C-H activation, derivatives of this compound could be developed for cobalt or palladium catalysis. nih.gov These new ligands could enable the enantioselective functionalization of previously inaccessible C-H bonds.
Asymmetric Aldol (B89426) and Mannich Reactions: By attaching the amino acid to a metal catalyst, it could serve as a chiral ligand to control stereoselectivity in carbon-carbon bond-forming reactions, such as aldol or Mannich reactions, which are fundamental in organic synthesis.
Gold and Vanadium Catalysis: Amino acids and their derivatives have been successfully used as ligands in gold-catalyzed cyclizations and vanadium-catalyzed epoxidations. mdpi.com The unique steric profile of this compound could lead to novel catalysts with enhanced or complementary selectivity in these transformations.
| Reaction Type | Potential Metal Center | Proposed Ligand Concept | Rationale for High Selectivity |
|---|---|---|---|
| Asymmetric C(sp³)–H Amidation | Cobalt (III) | N-protected amino acid ligand | The bulky neopentyl group creates a deep chiral pocket, forcing a specific substrate approach to the metal center. |
| Asymmetric 1,4-Conjugate Addition | Copper (II) | Peptide-based ligand incorporating the amino acid | The steric shield prevents one face of the enone substrate from binding, allowing for highly selective nucleophilic attack. |
| Asymmetric Epoxidation | Vanadium (V) | Hydroxamic acid derivative of the amino acid | The chiral environment around the vanadium-peroxo species dictates the face-selective delivery of the oxygen atom to an allylic alcohol. |
| Asymmetric Aldol Reaction | Titanium (IV) or Zinc (II) | Bidentate N,O-ligand | Forms a rigid, sterically-defined complex with the metal, organizing the transition state for high diastereoselectivity and enantioselectivity. |
Integration into Advanced Materials and Supramolecular Assemblies
The field of materials science is increasingly looking to bio-inspired molecules to create functional, self-assembling systems. The amphiphilic nature of amino acids—possessing both a hydrophilic backbone and a (in this case) strongly hydrophobic side chain—makes them ideal building blocks for such materials. nih.gov
Emerging research will likely focus on incorporating this compound into:
Self-Assembling Peptides: The pronounced hydrophobicity of the neopentyl side chain can serve as a powerful driving force for self-assembly. Short peptides containing this amino acid could spontaneously organize in water to form well-defined nanostructures such as fibers, tapes, or sheets, which are precursors to materials like hydrogels. researchgate.net These hydrogels could find applications in 3D cell culture and regenerative medicine.
Peptide-Polymer Conjugates: Covalently linking peptides containing this amino acid to synthetic polymers could create novel amphiphilic block copolymers. These materials could self-assemble into a variety of morphologies (micelles, vesicles, etc.) for applications in drug delivery, where the bulky side chain could influence drug loading and release kinetics.
Foldamers: The steric hindrance of the side chain can be used to enforce specific secondary structures (e.g., helices or turns) in short oligopeptides known as foldamers. These conformationally-defined molecules can mimic the structure and function of natural proteins, with potential uses in catalysis and molecular recognition.
| Peptide Sequence Example | Design Principle | Predicted Supramolecular Structure | Potential Application |
|---|---|---|---|
| Ac-(R-ADMH)-Lys-(R-ADMH)-Lys-CONH₂ | Alternating hydrophobic/hydrophilic residues | β-Sheet nanofibers, leading to a hydrogel network | Scaffold for tissue engineering |
| (R-ADMH)₆-PEG | Peptide-polymer conjugate | Amphiphilic block copolymer forming micelles in water | Nanocarrier for hydrophobic drug delivery |
| Ac-Ala-(R-ADMH)-Ala-(R-ADMH)-CONH₂ | Steric enforcement of conformation | Stable helical foldamer | Mimic of a protein-protein interaction interface |
Bioinspired Synthetic Routes and Bioconjugation Strategies
Harnessing the power of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Furthermore, attaching this compound to biological molecules can create powerful tools for chemical biology.
Future directions include:
Biocatalytic Synthesis: The use of engineered ω-transaminases (ω-TAs) is a promising bio-inspired route. researchgate.net An (R)-selective ω-TA could catalyze the asymmetric amination of a β-keto acid precursor (3-oxo-5,5-dimethylhexanoic acid) to directly yield the desired product with exceptionally high enantiopurity and under environmentally benign conditions. Research will focus on discovering or engineering enzymes that can accommodate the bulky substrate.
Chemoenzymatic Processes: A multi-step process combining chemical and enzymatic transformations could be highly efficient. nih.gov For instance, a simple chemical reaction could generate a precursor that is then resolved or converted in a highly selective enzymatic step.
Bioconjugation for Probing and Delivery: The amino or carboxylic acid group serves as a chemical handle for bioconjugation. The Fmoc-protected version of the amino acid is indicative of its utility in solid-phase peptide synthesis. achemblock.com It could be incorporated into cell-penetrating peptides to enhance their hydrophobic character and improve membrane translocation. Alternatively, it could be conjugated to antibodies or other targeting ligands to create conjugates where the bulky, non-biological amino acid acts as a unique tag or payload.
| Strategy | Key Component/Enzyme | Substrate/Partner Molecule | Research Goal |
|---|---|---|---|
| Biocatalytic Reductive Amination | Engineered (R)-selective ω-Transaminase | 3-Oxo-5,5-dimethylhexanoic acid | Direct, highly enantioselective synthesis of the target amino acid in one step. |
| Bioconjugation via Amide Bond | This compound | Carrier protein or fluorescent dye | Create novel molecular probes with a unique, bulky side chain to study protein interactions or cellular uptake. |
| Solid-Phase Peptide Synthesis | Fmoc-(R)-3-Amino-5,5-dimethylhexanoic acid | Growing peptide chain on a solid support | Incorporate the amino acid at specific positions in a peptide to control its structure, stability, and biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
